(4R)-4-amino-5,5-difluoropentanoic acid hydrochloride
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Overview
Description
(4R)-4-amino-5,5-difluoropentanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-5,5-difluoropentanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a suitable pentanoic acid derivative, followed by the introduction of the amino group. The final step involves the conversion of the free base to its hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the careful control of reaction parameters and the use of advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R)-4-amino-5,5-difluoropentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on various biological systems. Its ability to interact with enzymes and receptors makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4R)-4-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino group and fluorine atoms can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-amino-5-fluoropentanoic acid
- (4R)-4-amino-5,5-dichloropentanoic acid
- (4R)-4-amino-5,5-dibromopentanoic acid
Uniqueness
(4R)-4-amino-5,5-difluoropentanoic acid hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
2728727-21-5 |
---|---|
Molecular Formula |
C5H10ClF2NO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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